(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Brand Name: Vulcanchem
CAS No.: 610801-83-7
VCID: VC2384406
InChI: InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+
SMILES: COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl
Molecular Formula: C10H9ClO4S
Molecular Weight: 260.69 g/mol

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

CAS No.: 610801-83-7

Cat. No.: VC2384406

Molecular Formula: C10H9ClO4S

Molecular Weight: 260.69 g/mol

* For research use only. Not for human or veterinary use.

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate - 610801-83-7

Specification

CAS No. 610801-83-7
Molecular Formula C10H9ClO4S
Molecular Weight 260.69 g/mol
IUPAC Name methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate
Standard InChI InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+
Standard InChI Key IRLXDBWFFKLKOD-AATRIKPKSA-N
Isomeric SMILES COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl
SMILES COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl
Canonical SMILES COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl

Introduction

Chemical Properties and Structure

Structural Characteristics

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate possesses a complex molecular structure defined by several key functional groups. The compound consists of a phenyl ring substituted with a chlorosulfonyl group at position 3, which is further connected to an acrylate ester moiety. This arrangement creates a molecule with multiple reactive sites that can participate in various chemical transformations.

The molecular formula of this compound is C10H9ClO4S with a molecular weight of 260.69 g/mol . Its IUPAC name is methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate, which systematically describes its structural components.

Identification Parameters and Physical Properties

The following table summarizes the key identification parameters and physical properties of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate:

PropertyValue
CAS Number610801-83-7
Molecular FormulaC10H9ClO4S
Molecular Weight260.69 g/mol
IUPAC Namemethyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate
Standard InChIInChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+
Standard InChIKeyIRLXDBWFFKLKOD-AATRIKPKSA-N
Isomeric SMILESCOC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl
PubChem Compound ID20780479

The standard chemical identifiers provided in the table, including InChI, InChIKey, and SMILES notations, provide unambiguous structural information that allows for precise identification of this compound in chemical databases and literature.

Synthesis Methods

Related Synthetic Processes

The synthesis of structurally similar compounds provides valuable insights into potential methods for preparing (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. For instance, the synthesis of Belinostat, an anticancer drug, involves the related compound (E)-ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate . In this process, an aminophenyl acrylate is converted to a chlorosulfonyl derivative, which suggests a similar approach might be applicable for synthesizing the methyl analog.

Applications and Reactivity

Chemical Reactivity Profile

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate exhibits high reactivity primarily due to its chlorosulfonyl group, making it particularly suitable for nucleophilic substitution reactions. The chlorosulfonyl functionality serves as an excellent leaving group, allowing for the formation of new chemical bonds when reacted with appropriate nucleophiles.

Additionally, the acrylate portion of the molecule can participate in various addition reactions, including Michael additions and Diels-Alder reactions, further expanding the compound's synthetic utility. The (E) configuration of the double bond influences the stereochemical outcome of these reactions, typically leading to stereoselective product formation.

Synthetic Applications

The unique combination of functional groups in (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate makes it valuable in synthesizing complex molecules and participating in polymerization processes. Key applications include:

  • Serving as a building block in the synthesis of pharmaceutically relevant compounds

  • Acting as a precursor for sulfonamide derivatives through reaction with amines

  • Contributing to the development of new polymeric materials through its participation in polymerization reactions

  • Functioning as an intermediate in the preparation of specialized reagents for organic synthesis

Environmental factors such as pH and temperature significantly affect the chemical processes involving this compound, influencing reaction rates, selectivity, and product distributions.

Research Findings and Analysis

Structure-Activity Relationships

Research into compounds containing chlorosulfonyl groups attached to phenyl rings, such as (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, has revealed important structure-activity relationships. The position of the chlorosulfonyl group on the phenyl ring (meta in this case) affects the electronic distribution within the molecule, influencing its reactivity patterns and the properties of derivatives synthesized from it.

The acrylate functionality provides an additional reaction site that can be exploited in sequential transformations, allowing for the synthesis of compounds with multiple functional groups in defined spatial arrangements. This feature is particularly valuable in pharmaceutical development, where precise molecular architecture is often critical for biological activity.

Environmental Factors Affecting Reactivity

Research indicates that environmental factors, including pH and temperature, significantly affect the chemical processes involving (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. These factors can influence:

Understanding these environmental influences is crucial for optimizing reactions involving this compound and developing effective synthetic methodologies.

Comparison with Similar Compounds

Structural Analogs

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate belongs to the broader category of 6-membered ring compounds, specifically those containing a benzene core with various functional groups . Within this family, it can be compared with several structural analogs:

CompoundKey DifferencesSimilarities
(E)-Ethyl 3-(3-(chlorosulfonyl)phenyl)acrylateContains ethyl ester instead of methyl esterSame core structure with chlorosulfonyl group and acrylate functionality
(E)-3-(3-(Chlorosulfonyl)phenyl)acrylic acidFree carboxylic acid instead of methyl esterSame phenyl-acrylate backbone with chlorosulfonyl group
(E)-Methyl 3-(4-(chlorosulfonyl)phenyl)acrylateChlorosulfonyl group at para position instead of metaSame functional groups with different spatial arrangement

These structural variations, though subtle, can significantly impact reactivity, physical properties, and applications of the compounds in synthetic chemistry.

Functional Group Contributions

The combination of functional groups in (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate creates a unique reactivity profile distinct from other substituted phenyl acrylates. The chlorosulfonyl group imparts high electrophilicity at the sulfur atom, making it susceptible to nucleophilic attack, while the α,β-unsaturated ester portion can participate in conjugate addition reactions.

This dual reactivity distinguishes (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate from simpler substituted phenyl acrylates and contributes to its value as a versatile synthetic intermediate in complex molecule synthesis.

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